molecular formula C9H13N<br>CH3C6H4N(CH3)2<br>C9H13N B166408 N,N-Dimethyl-p-toluidine CAS No. 99-97-8

N,N-Dimethyl-p-toluidine

Cat. No. B166408
CAS RN: 99-97-8
M. Wt: 135.21 g/mol
InChI Key: GYVGXEWAOAAJEU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-toluidine (DMPT) is an organic compound with the chemical formula 4-(CH3)C6H4N(CH3)2 . It is used as a polymerization catalyst for polyesters, acrylate, and epoxy resins . It also serves as a hardener for dental cements and in adhesives . Furthermore, it is used as an intermediate for photographic chemicals, in industrial glues, in artificial fingernail preparations, colorants, and pharmaceuticals .


Molecular Structure Analysis

The linear formula of N,N-Dimethyl-p-toluidine is 4-(CH3)C6H4N(CH3)2 . The molecular weight is 135.21 .


Chemical Reactions Analysis

N,N-Dimethyl-p-toluidine neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . It may generate hydrogen, a flammable gas, in combination with strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

N,N-Dimethyl-p-toluidine is a clear colorless liquid with an aromatic odor . It has a density of 0.94 g/cm3 at 20 °C . The boiling point is 215 °C/1013 hPa, and the melting point is -15 °C . It has a vapor pressure of 0.1 hPa at 20 °C . It is insoluble in water .

Scientific Research Applications

1. Hepatic Transcriptomic Alterations

A study conducted by Dunnick et al. (2017) in "Archives of Toxicology" examined the liver transcriptomic alterations caused by N,N-dimethyl-p-toluidine (DMPT). The research identified molecular changes in rats' livers after exposure, suggesting an anti-oxidative damage response and hepatic toxicity. This study is significant for understanding the molecular mechanisms of DMPT toxicity and for preliminary toxicity risk assessment Dunnick et al. (2017).

2. Electrochemical Behavior

Rasche and Heinze (2008) investigated the anodic oxidation of DMPT using cyclic voltammetry and spectroelectrochemistry, revealing insights into the σ-dimerization process of DMPT. This research, published in "Electrochimica Acta," contributes to our understanding of DMPT's electrochemical properties and its potential applications in various chemical processes Rasche & Heinze (2008).

3. Urinary Metabolites Identification

Kim et al. (2007) in the "Journal of Toxicology and Environmental Health, Part A," focused on identifying the urinary metabolites of orally administered DMPT in rats. The identification of these metabolites is crucial for understanding the metabolic pathways and potential health impacts of DMPT exposure Kim et al. (2007).

4. Genotoxicity Analysis

A study by Taningher, Pasquini, and Bonatti (1993) in "Environmental and Molecular Mutagenesis" analyzed the genotoxicity of DMPT. Their findings indicate that DMPT is a chromosome-damaging agent, contributing valuable data to assess its mutagenic and carcinogenic potential Taningher et al. (1993).

5. Electro-Oxidation Study

Rees et al. (2002) conducted a study on the electro-oxidation of DMPT in acetonitrile, published in the "Journal of Electroanalytical Chemistry." This research provides insights into the oxidative dimerization reactions of DMPT, which can be applied in various industrial processes involving electrochemical reactions Rees et al. (2002).

6. Toxicology and Carcinogenesis Studies

Research on the toxicology and carcinogenicity of DMPT in rodents was conducted, as reported in the "National Toxicology Program technical report series." This study provides comprehensive data on the adverse health effects of DMPT, crucial for risk assessment and regulatory decisions National Toxicology Program (2012).

Safety And Hazards

N,N-Dimethyl-p-toluidine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . The substance is combustible and may release toxic vapors when burned .

properties

IUPAC Name

N,N,4-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3
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InChI Key

GYVGXEWAOAAJEU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)N(C)C
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Molecular Formula

C9H13N, Array
Record name N,N-DIMETHYL-P-TOLUIDINE
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Record name N,N-DIMETHYL-p-TOLUIDINE
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DSSTOX Substance ID

DTXSID0021832
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Molecular Weight

135.21 g/mol
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Physical Description

N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Liquid, Clear colorless liquid with an aromatic odor. [CAMEO], YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Benzenamine, N,N,4-trimethyl-
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Record name N,N-Dimethyl-p-toluidine
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Boiling Point

211 °C, 215 °C
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Flash Point

76 °C (closed cup), 83 °C
Record name Dimethyl-4-toluidine
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Solubility

In water, 455 mg/L, In water, 650 mg/L at 37 °C, Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, Solubility in water, g/l at 37 °C: 0.65 (very slightly soluble)
Record name Dimethyl-4-toluidine
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Density

0.9366 g/cu cm at 20 °C, Relative density (water = 1): 0.9
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Vapor Density

Relative vapor density (air = 1): 4.7
Record name N,N-DIMETHYL-p-TOLUIDINE
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Vapor Pressure

0.17 [mmHg], 0.178 mm Hg at 25 °C
Record name N,N-Dimethyl-p-toluidine
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Product Name

N,N-Dimethyl-p-toluidine

Color/Form

Clear colorless liquid, Colorless to brown oil

CAS RN

99-97-8
Record name N,N-DIMETHYL-P-TOLUIDINE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 749 g of p-toluidine, 1,008 g of methanol and 7.9 g of POCl3 is introduced into a 3 l autoclave with an up-and-down stirrer. After closing the autoclave, it is heated up to 280° C. and kept at this temperature for about 3 hours. A pressure of about 60 bar is thereby established. A crude oil composed of <1% of p-toluidine, 1% of N-methyl-p-toluidine and 94% of N,N-dimethyl-p-toluidine is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,520
Citations
M Taningher, R Pasquini… - Environmental and …, 1993 - Wiley Online Library
N,N‐Dimethylaniline (DMA, CAS No. 121—69—7) and N,N‐dimethyl‐p‐toluidine (DMPT, CAS No. 99—97—8) belong to the N‐dialkylaminoaromatics, a chemical class structurally …
Number of citations: 41 onlinelibrary.wiley.com
Z Galus, RN Adams - The Journal of Physical Chemistry, 1963 - ACS Publications
The anodic oxidation of N-methylaniline was studied at carbon paste and platinum electrodes using cyclic voltammetry and rotating disk techniques. N-Methylaniline oxidizes to give N, …
Number of citations: 58 pubs.acs.org
J Nie, LÅ Lindén, JF Rabek, JP Fouassier… - Acta …, 1998 - Wiley Online Library
This work describes the characteristics of triethyleneglycol dimethacrylate (TEGDM) polymerization when photoinitiated by camphorquinone (CQ) alone and in the presence of N,N‐…
Number of citations: 95 onlinelibrary.wiley.com
M Melicharek, RF Nelson - Journal of Electroanalytical Chemistry and …, 1970 - Elsevier
ELECTROANALYTICAL CHEMISTRY AND INTERFACIAL ELECTROCHEMISTRY 201 Elsevier Sequoia SA, Lausanne - Printed in The Netherlands TH Page 1 ELECTROANALYTICAL …
Number of citations: 36 www.sciencedirect.com
S Stea, D Granchi, C Zolezzi, G Ciapetti, M Visentin… - Biomaterials, 1997 - Elsevier
Five commercially available bone cements were analysed by high-performance liquid chromatography for detecting the residual content of an accelerator, the amine N,N-dimethyl-p-…
Number of citations: 51 www.sciencedirect.com
NV Rees, OV Klymenko, RG Compton… - Journal of …, 2002 - Elsevier
The oxidative dimerisation reaction of N,N-dimethyl-p-toluidine (DMT) in acetonitrile was studied by cyclic voltammetry using a range of concentrations from 1 to 70 mM at microdisk …
Number of citations: 50 www.sciencedirect.com
YC Li, FM Huang, SS Lee, RH Lin… - Journal of Biomedical …, 2007 - Wiley Online Library
Camphorquinone (CQ) is widely used as an initiator in modern visible‐light (VL) cured resin systems. CQ is also characterized as a potential allergenic compound. To date, there is …
Number of citations: 23 onlinelibrary.wiley.com
P Paneth, MH O'Leary - Journal of the American Chemical Society, 1991 - ACS Publications
A nitrogen kinetic isotope effect kH/k15= 1.0019±0.0001, a deuterium kinetic isotope effect kHfkD}= 0.83±0.04, and a solvent deuterium isotope effect kH/kD= 1.00±0.05 were measured …
Number of citations: 42 pubs.acs.org
NC Kim, K Ghanbari, DA Kracko… - Journal of Toxicology …, 2007 - Taylor & Francis
The metabolism of orally administered N,N-dimethyl-p-toluidine (DMPT) in male F344 rats was investigated. The rat urinary metabolite profile was determined by analytical reverse-…
Number of citations: 6 www.tandfonline.com
A Rasche, J Heinze - Electrochimica acta, 2008 - Elsevier
The anodic oxidation of N,N-dimethyl-p-toluidine (2) was studied using cyclic voltammetry and spectroelectrochemistry. In contrast to former studies, the experimental measurements …
Number of citations: 15 www.sciencedirect.com

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